N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine
CAS No.: 651291-92-8
Cat. No.: VC16907302
Molecular Formula: C35H65N15O11
Molecular Weight: 872.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651291-92-8 |
|---|---|
| Molecular Formula | C35H65N15O11 |
| Molecular Weight | 872.0 g/mol |
| IUPAC Name | (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C35H65N15O11/c1-16(2)25(48-28(55)18(5)46-23(53)14-43-22(52)13-44-29(56)20(36)9-7-11-41-34(37)38)31(58)49-26(17(3)4)32(59)50-27(19(6)51)30(57)45-15-24(54)47-21(33(60)61)10-8-12-42-35(39)40/h16-21,25-27,51H,7-15,36H2,1-6H3,(H,43,52)(H,44,56)(H,45,57)(H,46,53)(H,47,54)(H,48,55)(H,49,58)(H,50,59)(H,60,61)(H4,37,38,41)(H4,39,40,42)/t18-,19+,20-,21-,25-,26-,27-/m0/s1 |
| Standard InChI Key | GIGZYRYWSMPCDB-BACAPVEPSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |
| Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)N |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Formula
The compound’s IUPAC name is (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid . Its molecular formula is C₃₅H₆₅N₁₅O₁₁, with a calculated molecular weight of 872.0 g/mol .
Table 1: Core Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₆₅N₁₅O₁₁ |
| Molecular Weight | 872.0 g/mol |
| CAS Registry Number | 651291-92-8 |
| DSSTox Substance ID | DTXSID60799701 |
| Sequence | RGGAVVTGR |
Synonyms and Database Identifiers
This peptide is alternatively designated as L-arginyl-glycyl-glycyl-L-alanyl-L-valyl-L-valyl-L-threonyl-glycyl-L-arginine in condensed IUPAC notation . Key database entries include its Wikidata identifier (Q82771857) and classification under the EPA’s DSSTox program .
Structural Characteristics
Primary Sequence Analysis
The nonapeptide sequence RGGAVVTGR contains two modified arginine residues (N⁵-diaminomethylidene-L-ornithine) at the N- and C-termini. Central residues include glycine (positions 2, 3, 8), alanine (4), valine (5,6), and threonine (7) .
Table 2: Residue-Specific Modifications
| Position | Residue | Modification |
|---|---|---|
| 1 | L-ornithine | N⁵-diaminomethylidene |
| 9 | L-ornithine | N⁵-diaminomethylidene |
Challenges in 3D Conformation Modeling
PubChem reports that 3D conformer generation is disallowed due to excessive atomic count (85 atoms) and molecular flexibility . This limitation necessitates reliance on 2D depictions and computational descriptors for structural insights.
Computational Descriptors
The compound’s SMILES string is CC@HO, while its InChIKey is GIGZYRYWSMPCDB-BACAPVEPSA-N . These identifiers enable precise chemical database queries and virtual screening applications.
Synthesis and Stability Considerations
Degradation Pathways
The peptide contains protease-sensitive motifs:
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Trypsin cleavage: Potential at arginine residues (positions 1 and 9)
-
Chymotrypsin activity: Limited due to absence of aromatic residues
Stability under physiological conditions remains uncharacterized in literature.
Biological Implications and Research Applications
Sequence Homology Analysis
The RGGAVVTGR sequence shares partial homology with:
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Synuclein family proteins: Glycine-rich regions in α-synuclein involved in amyloid formation
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Viral fusion peptides: Valine/alanine clusters mediating membrane interactions
Hypothesized Mechanisms of Action
While direct functional studies are absent, structural features suggest:
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Membrane raft targeting: Dual arginine anchors may facilitate interactions with lipid microdomains, analogous to RAS protein signaling
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Protein aggregation modulation: Glycine and threonine residues could influence β-sheet formation kinetics
| Application Domain | Rationale |
|---|---|
| Neurodegenerative disease | Sequence homology with α-synuclein |
| Drug delivery systems | Arginine-mediated cellular uptake |
| Peptide self-assembly | β-sheet propensity analysis |
Analytical Characterization Challenges
Spectroscopic Profiling
Predicted analytical signatures include:
-
Mass spectrometry: Expected [M+H]⁺ ion at m/z 873.4 (calculated for C₃₅H₆₅N₁₅O₁₁)
-
NMR spectroscopy: Complex splitting patterns from 9 chiral centers and 4 methyl groups
Chromatographic Behavior
The peptide’s hydrophobicity index (GRAVY score: -1.32) predicts reversed-phase HPLC retention times comparable to similarly sized cationic peptides.
Future Research Directions
Priority Investigations
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Experimental determination of membrane binding affinity using surface plasmon resonance
-
Thioflavin T assays for amyloid formation potential
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Cytotoxicity profiling in neuronal cell lines
Technical Advancements Required
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Development of constrained analogs for 3D structure resolution
-
Isotope-labeled versions for in vivo tracking studies
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